molecular formula C11H11BrF2O3S B8128321 (3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate

(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate

Cat. No.: B8128321
M. Wt: 341.17 g/mol
InChI Key: CCRFTKQBZYNCBQ-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C11H11BrF2O3S and a molecular weight of 341.17 g/mol . It is characterized by the presence of a difluorocyclobutyl group attached to a methyl group, which is further connected to a 4-bromobenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate involves several steps. One common method includes the reaction of 3,3-difluorocyclobutanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclobutylmethyl derivative.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The difluorocyclobutyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The bromobenzenesulfonate moiety can also interact with proteins and other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate can be compared with other similar compounds such as:

    (3,3-Difluorocyclobutyl)methyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of bromine.

    (3,3-Difluorocyclobutyl)methyl 4-fluorobenzenesulfonate: Similar structure but with a fluorine atom instead of bromine.

    (3,3-Difluorocyclobutyl)methyl 4-iodobenzenesulfonate: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the strength of the interactions formed by the bromine atom, which can influence the outcome of chemical reactions and its biological activity.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methyl 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3S/c12-9-1-3-10(4-2-9)18(15,16)17-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRFTKQBZYNCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round bottom flask was charged with (3,3-difluorocylobutyl)methanol (1.0 g, 8.2 mmol, 1.0 equiv), 4-bromobenzenesulphonyl chloride (2.2 g, 8.6 mmol, 1.05 equiv) and CH2Cl2 (50 mL). The mixture was cooled to 0° C. and triethylamine (2.07 g, 2.89 mL, 20.5 mmol, 2.5 equiv) was added via syringe. The mixture stirred for 12 h with warming to rt. After this time 1.0 M aq HCl (50 mL) was added. The layers were separated, the organic layer was extracted with CH2Cl2 (50 mL) and the combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The compound was purified by flash chromatography on silica, eluting with 0-30% EtOAc in hexanes. This afforded (3,3-difluorocyclobutyl)methyl 4-bromobenzenesulfonate (2.7 g, 95%) as an off white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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